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# Chromatographic separation of Itraconazole and Itraconazole-d3

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An Application Note for the Chromatographic Separation and Quantification of Itraconazole and Itraconazole-d3 in Human Plasma using LC-MS/MS

## Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Accurate determination of Itraconazole concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Itraconazole-d3, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Itraconazole and its deuterated internal standard, Itraconazole-d3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.

# Experimental Protocols Sample Preparation (Protein Precipitation)

This protocol outlines a simple and efficient protein precipitation method for the extraction of Itraconazole and Itraconazole-d3 from human plasma.[1][2]

• Sample Thawing: Thaw frozen human plasma samples and vortex to ensure homogeneity.[3]

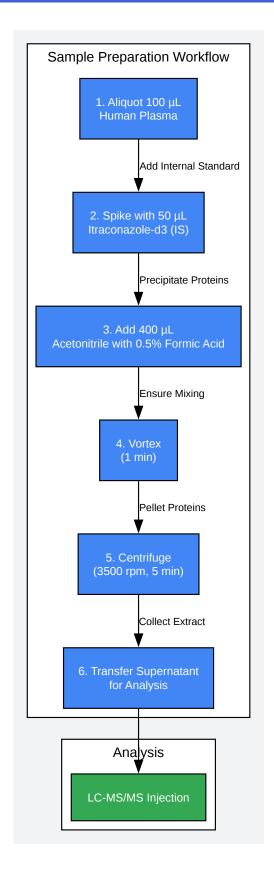
## Methodological & Application





- Aliquoting: In a 96-well plate or polypropylene tubes, aliquot 100 μL of each plasma sample, calibration standard, or quality control sample.
- Internal Standard Spiking: Add 50 μL of the **Itraconazole-d3** internal standard working solution (e.g., 100 ng/mL in methanol) to each well.[2]
- Protein Precipitation: Add 400 μL of a precipitation solvent, such as acetonitrile containing
   0.5% formic acid, to each well.[2]
- Vortexing: Vortex the plate or tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]
- Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.





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**Figure 1.** Workflow for plasma sample preparation using protein precipitation.



## **LC-MS/MS Analysis**

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of Itraconazole and Itraconazole-d3.

Table 1: Liquid Chromatography Conditions

Parameter	Value		
HPLC System	Agilent 1200 series or equivalent[4]		
Column	Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 μm[2]		
Column Temperature	40°C[2]		
Autosampler Temp.	15°C[2]		
Mobile Phase A	10 mM Ammonium Formate in Water with 1% Formic Acid[2]		
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]		
Flow Rate	0.500 mL/min[2]		
Injection Volume	5-10 μL		
Gradient Program	Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B.[2]		

| Total Run Time | 4.0 minutes[2] |

Table 2: Mass Spectrometry Conditions



Parameter	Value		
Mass Spectrometer	Triple Quadrupole Mass Spectrometer (e.g., LCMS-8050)[1]		
Ionization Source	Electrospray Ionization (ESI), Positive Mode[1] [5]		
Ion Spray Voltage	Optimized for instrument (e.g., 4500 V)		
Source Temperature	350°C[6]		
Drying Gas Flow	10 L/min[6]		
Nebulizer Gas Flow	3 L/min[6]		

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

### **Data Presentation**

The method was validated for its performance characteristics. The quantitative data, including retention times and MRM transitions, are summarized below.

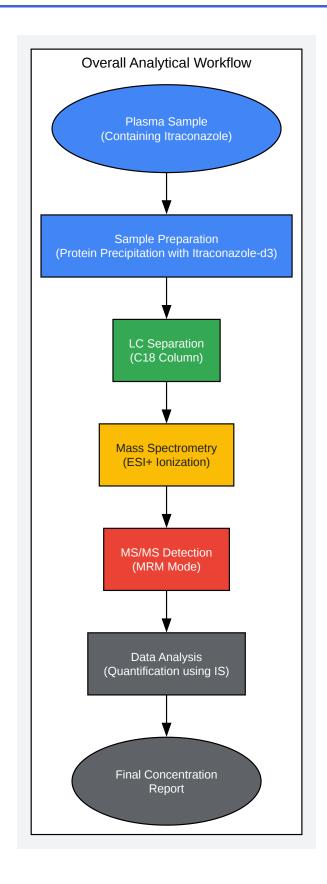
Table 3: Analyte Properties and Quantitative Data

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Linearity Range (ng/mL)	Accuracy (%)	Precision (%RSD)
Itraconazo le	~2.3[2]	705.3[ <del>5</del> ]	392.4[5]	1 - 500[5] [7]	86.6 - 117.5[5]	< 13.7[5]

| Itraconazole-d3 | ~2.3 | 708.3 | 395.4 | N/A | N/A | N/A |

Note: The exact m/z for **Itraconazole-d3** may vary slightly based on the specific deuterated positions. The values presented are theoretical. Retention times are approximate and can vary based on the specific LC system and column conditions.





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